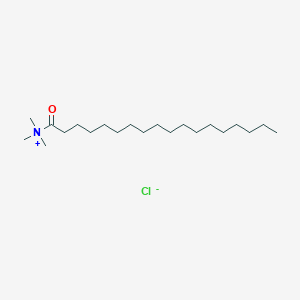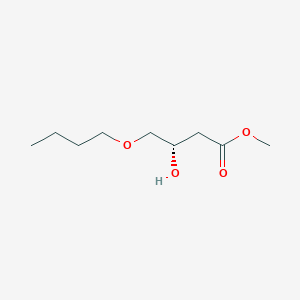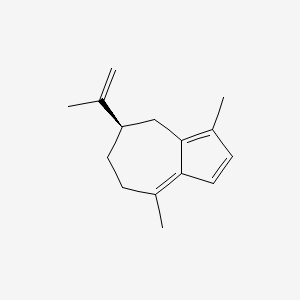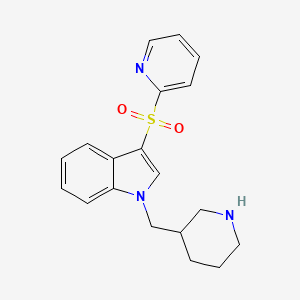![molecular formula C23H22O3 B12527540 Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate CAS No. 691899-07-7](/img/structure/B12527540.png)
Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a methoxyphenyl moiety, which is further linked to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate typically involves the esterification of 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoic acid.
Reduction: 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanol.
Substitution: Various substituted derivatives of the biphenyl moiety, depending on the specific reaction conditions.
Scientific Research Applications
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with aromatic receptors, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{4-[([1,1’-biphenyl]-4-yl)methoxy]phenyl}propanoate: Similar structure but with the biphenyl group attached at a different position.
Methyl 3-{4-[([1,1’-biphenyl]-3-yl)methoxy]phenyl}propanoate: Another positional isomer with the biphenyl group attached at the 3-position.
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)ethoxy]phenyl}propanoate: Similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the biphenyl moiety and the methoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
691899-07-7 |
|---|---|
Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 3-[4-[(2-phenylphenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C23H22O3/c1-25-23(24)16-13-18-11-14-21(15-12-18)26-17-20-9-5-6-10-22(20)19-7-3-2-4-8-19/h2-12,14-15H,13,16-17H2,1H3 |
InChI Key |
WXMFXWARFGCVRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)

![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)

![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)





![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
